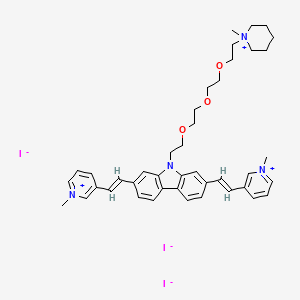
3,3'-((1E,1'E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide is a complex organic compound with a molecular formula of C42H53N4O3.3I and a molecular weight of 1042.609 g/mol . This compound is notable for its unique structure, which includes multiple ethoxy and ethene groups, as well as a carbazole core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ethoxy and ethene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-((1E,1’E)-(9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-2,7-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide include other carbazole derivatives and compounds with similar ethoxy and ethene groups. These compounds may share some chemical properties but differ in their specific structures and applications. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications .
Eigenschaften
Molekularformel |
C42H53I3N4O3 |
|---|---|
Molekulargewicht |
1042.6 g/mol |
IUPAC-Name |
9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-2,7-bis[(E)-2-(1-methylpyridin-1-ium-3-yl)ethenyl]carbazole;triiodide |
InChI |
InChI=1S/C42H53N4O3.3HI/c1-43-19-7-9-37(33-43)13-11-35-15-17-39-40-18-16-36(12-14-38-10-8-20-44(2)34-38)32-42(40)45(41(39)31-35)21-25-47-27-29-49-30-28-48-26-24-46(3)22-5-4-6-23-46;;;/h7-20,31-34H,4-6,21-30H2,1-3H3;3*1H/q+3;;;/p-3/b13-11+,14-12+;;; |
InChI-Schlüssel |
ZCBOPWLZJWUEHN-CXKPDERJSA-K |
Isomerische SMILES |
C[N+]1=CC=CC(=C1)/C=C/C2=CC3=C(C4=C(N3CCOCCOCCOCC[N+]5(CCCCC5)C)C=C(C=C4)/C=C/C6=C[N+](=CC=C6)C)C=C2.[I-].[I-].[I-] |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C=CC2=CC3=C(C=C2)C4=C(N3CCOCCOCCOCC[N+]5(CCCCC5)C)C=C(C=C4)C=CC6=C[N+](=CC=C6)C.[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


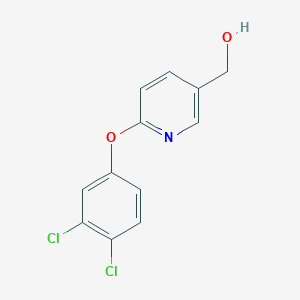
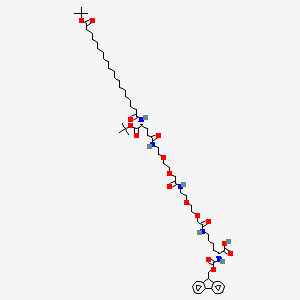

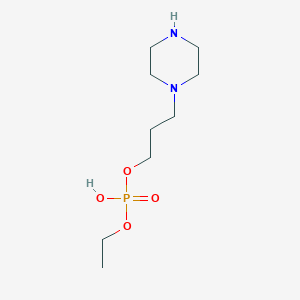
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
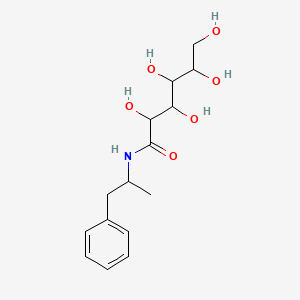
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
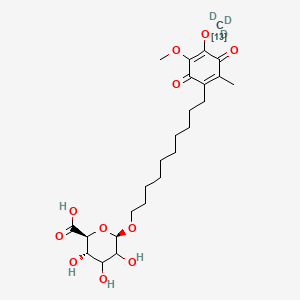
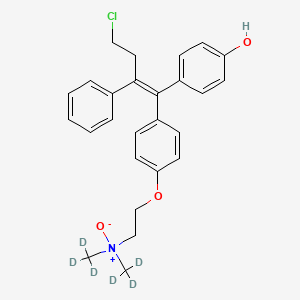
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)

